REACTION_SMILES
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[CH3:1][c:2]1[c:3]([NH:4][c:5]2[c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11][cH:12][n:13]2)[cH:14][cH:15][cH:16][c:17]1[C:18]([F:19])([F:20])[F:21].[CH3:22][C:23]([OH:24])=[O:25].[OH2:28].[OH:26][OH:27]>>[CH3:1][c:2]1[c:3]([NH:4][c:5]2[c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([OH:24])[cH:12][n:13]2)[cH:14][cH:15][cH:16][c:17]1[C:18]([F:19])([F:20])[F:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Nc2ncccc2C(=O)O)cccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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Cc1c(Nc2ncc(O)cc2C(=O)O)cccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |